molecular formula C9H16O2 B2677633 (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid CAS No. 2248187-10-0

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid

Cat. No.: B2677633
CAS No.: 2248187-10-0
M. Wt: 156.225
InChI Key: ZKWYHYUZDOEHOW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is an organic compound characterized by its unique cyclobutyl ring structure with two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, which forms the cyclobutyl ring. The reaction conditions often include the use of a Lewis acid catalyst and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(3,3-Dimethylcyclobutyl)acetic acid
  • (2R)-2-(3,3-Dimethylcyclobutyl)butanoic acid
  • (2R)-2-(3,3-Dimethylcyclobutyl)pentanoic acid

Uniqueness

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is unique due to its specific cyclobutyl ring structure and the presence of two methyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and medicinal chemistry, where similar compounds may not be as effective.

Properties

IUPAC Name

(2R)-2-(3,3-dimethylcyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(8(10)11)7-4-9(2,3)5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWYHYUZDOEHOW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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